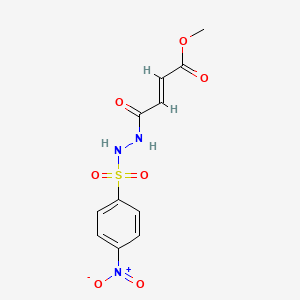
1-Methyl-3-(pent-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(pent-1-en-1-yl)benzene, also known as m-Cymenene, is an organic compound with the molecular formula C12H16. It is a derivative of benzene, featuring a methyl group and a pent-1-en-1-yl group attached to the benzene ring. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(pent-1-en-1-yl)benzene can be synthesized through various organic reactions. One common method involves the alkylation of toluene (methylbenzene) with pent-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-(pent-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding carboxylic acids.
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the double bond in the pent-1-en-1-yl group to form 1-Methyl-3-(pentyl)benzene.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. For instance, nitration with concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group to the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Concentrated nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2), Lewis acids (AlCl3)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: 1-Methyl-3-(pentyl)benzene
Substitution: Nitro, sulfonic, or halogenated derivatives
Aplicaciones Científicas De Investigación
1-Methyl-3-(pent-1-en-1-yl)benzene has several applications in scientific research, including:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(pent-1-en-1-yl)benzene depends on the specific chemical reactions it undergoes In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products
Comparación Con Compuestos Similares
1-Methyl-3-(pent-1-en-1-yl)benzene can be compared to other similar compounds, such as:
m-Cymene (1-Methyl-3-(1-methylethyl)benzene): Similar structure but with an isopropyl group instead of a pent-1-en-1-yl group.
m-Cymenene (1-Methyl-3-(prop-1-en-2-yl)benzene): Similar structure but with a prop-1-en-2-yl group instead of a pent-1-en-1-yl group.
m-Isopropyltoluene (1-Methyl-3-isopropylbenzene): Similar structure but with an isopropyl group instead of a pent-1-en-1-yl group.
These compounds share similar chemical properties and reactivity patterns but differ in their specific substituents, which can influence their physical properties and applications.
Propiedades
Número CAS |
116164-72-8 |
|---|---|
Fórmula molecular |
C12H16 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
1-methyl-3-pent-1-enylbenzene |
InChI |
InChI=1S/C12H16/c1-3-4-5-8-12-9-6-7-11(2)10-12/h5-10H,3-4H2,1-2H3 |
Clave InChI |
MVPMEAVUUSNGFH-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CC1=CC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Propyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B14299900.png)

![Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate](/img/structure/B14299907.png)

![2-(2H-[1,3]Dithiolo[4,5-c]furan-2-ylidene)-2H-[1,3]dithiolo[4,5-c]furan](/img/structure/B14299910.png)

![4-Methyl-6-[(E)-(1,3-thiazol-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14299921.png)
![4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate](/img/structure/B14299924.png)
![Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide](/img/structure/B14299925.png)
![4'-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14299930.png)

